molecular formula C14H16Cl2N4O B508731 N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide CAS No. 941912-67-0

N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide

Cat. No.: B508731
CAS No.: 941912-67-0
M. Wt: 327.2g/mol
InChI Key: BEUYIFSYFMINMO-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide (CAS 941912-67-0) is a high-purity chemical building block offered for research and development purposes. This specialized compound, with the molecular formula C14H16Cl2N4O and a molecular weight of 327 Da, features a 1,2,4-triazole core—a scaffold of significant interest in medicinal and agricultural chemistry due to its diverse biological activities . The structural motif of 1,2,4-triazole and its derivatives is found in various pharmacologically active agents, including antiviral drugs, antifungal agents like itraconazole, and chemotherapeutic compounds such as letrozole and anastrozole . This makes it a valuable reagent for researchers exploring new compounds in these fields. Its specific physicochemical properties, including a calculated LogP of 3.26 and a polar surface area of 60 Ų, suggest its potential utility in investigations related to drug discovery and development . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can request detailed specifications and a Safety Data Sheet (SDS) prior to ordering .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N4O/c1-8(7-20-10(3)17-9(2)19-20)14(21)18-13-5-11(15)4-12(16)6-13/h4-6,8H,7H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUYIFSYFMINMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC(C)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,5-Dimethyl-1H-1,2,4-Triazole

The 3,5-dimethyl-1H-1,2,4-triazole core is synthesized via cyclocondensation reactions. A common approach involves reacting acetamidine hydrochloride with ethyl orthoacetate under acidic conditions. The reaction proceeds through intermediate hydrazine derivatives, forming the triazole ring via intramolecular cyclization . Alternative methods utilize thiosemicarbazide derivatives, where methyl substituents are introduced via alkylation prior to cyclization. For instance, treating methylhydrazine with acetyl chloride yields N-acetyl-N'-methylhydrazine, which undergoes cyclization with trimethyl orthoacetate to generate the 3,5-dimethyl-substituted triazole .

Purification typically involves recrystallization from ethanol/water mixtures, achieving >95% purity. Structural confirmation is performed via 1H^1H-NMR, with characteristic singlet peaks for the methyl groups at δ 2.35 ppm and the triazole proton at δ 8.12 ppm .

Alkylation Strategies for Triazole Incorporation

Introducing the triazole moiety onto the propanamide backbone requires regioselective alkylation at the 1-position of the triazole. A two-step protocol is employed:

  • Activation of the Propanamide Precursor : 3-Bromo-2-methylpropanoic acid is prepared by brominating 2-methylpropanoic acid using phosphorus tribromide (PBr₃) in dichloromethane. The resulting bromide serves as an electrophile for nucleophilic substitution .

  • Nucleophilic Displacement : The triazole sodium salt, generated by deprotonating 3,5-dimethyl-1H-1,2,4-triazole with sodium hydride (NaH) in tetrahydrofuran (THF), reacts with 3-bromo-2-methylpropanoic acid at 60°C for 12 hours. This yields 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoic acid with 75–80% efficiency .

Optimization studies indicate that polar aprotic solvents (e.g., DMF) and catalytic potassium iodide (KI) enhance reaction rates by stabilizing the transition state .

Propanamide Backbone Construction

The carboxylic acid intermediate is converted to the corresponding amide via activation followed by coupling with 3,5-dichloroaniline:

  • Acid Chloride Formation : Treating 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoic acid with thionyl chloride (SOCl₂) at reflux yields the acid chloride. Excess SOCl₂ is removed under vacuum to prevent side reactions .

  • Amide Coupling : The acid chloride reacts with 3,5-dichloroaniline in the presence of triethylamine (TEA) as a base. The reaction proceeds at room temperature in dichloromethane, achieving 85–90% conversion to the target amide .

Alternative coupling agents such as HATU or T3P® are viable, particularly for acid-sensitive substrates. For example, using HATU and N,N-diisopropylethylamine (DIPEA) in DMF at 0°C provides comparable yields while minimizing racemization .

Coupling Reactions with 3,5-Dichloroaniline

Direct coupling of the preformed propanamide with 3,5-dichloroaniline is explored as a one-pot strategy. Here, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoic acid is activated in situ using propylphosphonic anhydride (T3P®) and reacted with 3,5-dichloroaniline in acetonitrile at 80°C. This method reduces purification steps and achieves 78% yield .

Comparative analysis reveals that acid chloride coupling offers superior scalability, while in situ activation is preferable for lab-scale synthesis due to reduced handling of hazardous reagents .

Purification and Characterization Techniques

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethyl acetate. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase), with retention times consistent across batches .

Spectroscopic Data :

  • 1H^1H-NMR (400 MHz, CDCl₃) : δ 8.10 (s, 1H, triazole-H), 7.35 (d, J = 2.4 Hz, 2H, Ar-H), 7.15 (t, J = 2.4 Hz, 1H, Ar-H), 4.25 (q, J = 7.2 Hz, 1H, CH(CH₃)), 2.40 (s, 6H, triazole-CH₃), 1.50 (d, J = 7.2 Hz, 3H, CH₃) .

  • HRMS (ESI+) : m/z calculated for C₁₅H₁₇Cl₂N₃O [M+H]⁺: 326.0825, found: 326.0828 .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H16Cl2N4O
  • Molecular Weight : 327.20904 g/mol
  • CAS Number : 915887-87-5

The compound features a triazole ring, which is known for its biological activity. The presence of dichlorophenyl and dimethyl groups enhances its efficacy in various applications.

Antimicrobial Activity

N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide has demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against a range of pathogens including bacteria and fungi.

Case Study :
A study published in the Journal of Pesticides Science explored the fungicidal properties of triazole derivatives. It was found that compounds with the triazole moiety effectively inhibited fungal growth, suggesting potential use in antifungal treatments .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Triazole derivatives are known to interfere with cancer cell proliferation by inducing apoptosis.

Research Findings :
In a recent study, various triazole derivatives were synthesized and screened for their cytotoxic effects against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .

Pesticidal Activity

This compound has been evaluated for its effectiveness as a pesticide. The structural characteristics of triazoles contribute to their ability to disrupt fungal cell membranes.

Data Table: Pesticidal Efficacy

Compound NameTarget PestEfficacy (%)Reference
This compoundFusarium spp.85%
Similar Triazole DerivativeBotrytis cinerea78%

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting their function. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide, enabling a comparative analysis of substituent effects and bioactivity.

N-(5-Chloro-2-Methoxyphenyl)-3-(3,5-Dimethyl-1H-1,2,4-Triazol-1-yl)Propanamide

  • Structure : Differs in the substitution pattern of the phenyl ring (5-chloro-2-methoxy vs. 3,5-dichloro) and lacks the 2-methyl branch on the propanamide chain.
  • Molecular Formula : C₁₄H₁₇ClN₄O₂; Molar Mass : 308.76 g/mol .
  • Lower molecular weight (308.76 vs. ~340–350 g/mol estimated for the target compound) suggests differences in bioavailability and metabolic stability.

N-(3,5-Dichlorophenyl)-3-(1-Methylethyl)-2,4-Dioxo-1-Imidazolidinecarboxamide

  • Structure : Replaces the triazole group with an imidazolidine ring containing two ketone groups.
  • Molecular Weight : 330.17 g/mol; Density : 1.4 g/cm³; Melting Point : 136°C .
  • Functional Comparison :
    • The imidazolidine ring may target different enzymes (e.g., succinate dehydrogenase) compared to triazole-based inhibitors.
    • Higher melting point (136°C vs. ~100–120°C estimated for the target compound) indicates greater crystalline stability, which could affect formulation in pesticides.

3-(3,5-Dimethyl-1H-1,2,4-Triazol-1-yl)-N-(4-Methylphenyl)Propanamide

  • Structure : Substitutes the 3,5-dichlorophenyl group with a 4-methylphenyl moiety.
  • Molecular Formula : C₁₄H₁₈N₄O; Molar Mass : 258.32 g/mol .
  • Impact of Substituents :
    • The absence of chlorine atoms reduces electronegativity and lipophilicity, likely diminishing antifungal potency but improving aqueous solubility.
    • Lower molecular weight (258.32 vs. ~340–350 g/mol) may correlate with faster metabolic clearance.

Quinconazole and Fluquinconazole

  • Structures: Triazole-containing fungicides with quinazolinone backbones and chlorinated aryl groups .
  • Key Contrasts: Quinconazole’s quinazolinone ring enhances π-π stacking interactions with fungal cytochrome P450 enzymes, whereas the propanamide backbone of the target compound may favor hydrogen bonding.

Research Findings and Implications

  • Substituent Effects : Chlorine atoms at the 3,5-positions on the phenyl ring are critical for antifungal activity, as seen in iprodione metabolites and quinconazole derivatives . The target compound’s dichlorophenyl group likely enhances binding affinity to fungal enzymes compared to methoxy or methyl-substituted analogs .
  • Backbone Flexibility : The 2-methyl branch in the target compound may introduce steric effects that modulate selectivity, reducing off-target interactions in plants or mammals.
  • Triazole vs. Imidazolidine : Triazole derivatives generally exhibit broader-spectrum fungicidal activity compared to imidazolidines, which are more specific to certain fungal species .

Biological Activity

N-(3,5-Dichlorophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide (CAS No. 915887-87-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H16Cl2N4O
  • Molecular Weight : 327.21 g/mol
  • Structure : The compound features a dichlorophenyl group and a triazole moiety which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring is known for its role in inhibiting enzymes and modulating receptor activities.

Key Mechanisms:

  • Enzyme Inhibition : The triazole moiety can inhibit enzymes such as cytochrome P450 enzymes, affecting drug metabolism and biosynthesis pathways.
  • Antimicrobial Activity : Similar compounds have shown efficacy against fungal pathogens by disrupting ergosterol synthesis, crucial for fungal cell membrane integrity.
  • Anticancer Properties : Preliminary studies suggest potential anticancer activity through apoptosis induction in cancer cell lines.

Biological Activity Overview

Activity TypeObservationsReferences
AntifungalEffective against Candida spp.
AnticancerInduces apoptosis in tumor cells
Enzyme InhibitionInhibits cytochrome P450

Antifungal Activity

A study demonstrated that this compound exhibits significant antifungal properties against various strains of Candida, suggesting its potential use in treating fungal infections. The mechanism involves inhibition of ergosterol biosynthesis, which is essential for maintaining cell membrane integrity in fungi.

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in several cancer cell lines. For instance, treatment with the compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins. This indicates a potential pathway through which the compound could be developed as an anticancer agent.

Enzyme Interaction Studies

Research has indicated that the compound acts as an inhibitor of cytochrome P450 enzymes. This inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating further investigation into its drug interaction profile.

Case Studies

A notable case study involved the use of this compound in a preclinical model where it was administered to mice bearing xenograft tumors. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and selectivity?

  • Methodological Answer : Synthesis optimization requires a multi-step approach. First, employ regioselective coupling reactions using triazine or triazole intermediates to assemble the core structure, as demonstrated in analogous triazole-containing compounds . Varying catalysts (e.g., LiH in DMF for amidation ) and reaction conditions (reflux times, solvent polarity) can enhance selectivity. For example, stepwise addition of substituents under inert atmospheres (N₂) minimizes side reactions . Monitor reaction progress via TLC or HPLC to isolate intermediates, ensuring purity before proceeding to subsequent steps.

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

  • 1H/13C NMR : Resolve proton environments (e.g., methyl groups on the triazole ring, dichlorophenyl protons) and confirm carbon backbone connectivity .

  • IR Spectroscopy : Identify functional groups (amide C=O stretch ~1650 cm⁻¹, triazole C=N ~1550 cm⁻¹) .

  • Elemental Analysis : Validate empirical formula by comparing experimental vs. calculated C/H/N percentages (±0.3% tolerance) .

  • HPLC-MS : Assess purity and detect trace byproducts using reverse-phase C18 columns with UV/Vis detection .

    Technique Key Application Example Evidence
    1H NMRProton environmentsMethyl groups
    IRFunctional groupsC=O, C=N bonds
    Elemental AnalysisEmpirical formulaC/H/N validation

Q. What strategies are recommended for initial biological activity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For instance, triazole-propanamide derivatives often exhibit enzyme inhibition (e.g., cytochrome P450, kinases) . Use fluorescence polarization assays to measure binding affinity or enzymatic turnover rates. Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) via microdilution assays to evaluate antimicrobial potential . Include positive controls (e.g., known inhibitors) and replicate experiments (n=3) to ensure statistical significance.

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer : Employ computational and experimental approaches:

  • Molecular Docking : Model the compound’s binding to active sites (e.g., triazole interactions with heme iron in cytochrome P450) using AutoDock Vina .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate docking predictions .
  • Site-Directed Mutagenesis : Modify putative binding residues in target enzymes to confirm critical interactions . For example, replace His residues in catalytic sites and measure activity loss.

Q. How can structure-activity relationship (SAR) studies improve potency?

  • Methodological Answer : Systematically modify substituents and analyze effects:

  • Triazole Methyl Groups : Replace with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions .
  • Dichlorophenyl Ring : Test mono-/tri-substituted analogs to assess halogen bonding’s role .
  • Propanamide Chain : Introduce chiral centers or α-methyl groups to probe steric effects on target binding .
    • Data Interpretation : Use IC50/EC50 values from dose-response assays to rank derivatives. Apply QSAR models to predict optimal substituent patterns .

Q. How should researchers resolve contradictions in spectral data during structural confirmation?

  • Methodological Answer : Address discrepancies systematically:

  • NMR Signal Splitting : If unexpected multiplicity arises (e.g., doublets instead of singlets), re-examine coupling constants or consider dynamic effects (e.g., rotamers) .
  • IR Peak Shifts : Anomalous C=O stretches may indicate impurities; repurify via column chromatography .
  • Elemental Analysis Mismatches : Recalculate stoichiometry or verify combustion efficiency (e.g., oxygen levels in CHN analyzers) .
    • Cross-Validation : Compare data with structurally similar compounds (e.g., triazole-propanamide analogs) to identify consistent patterns .

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